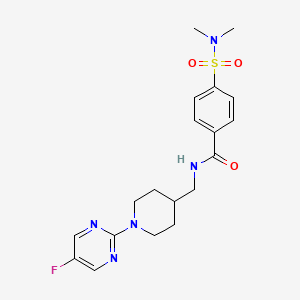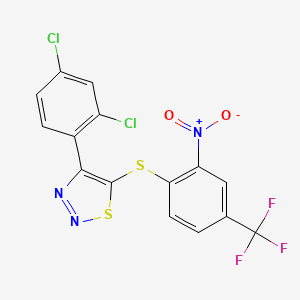
4-(N,N-dimethylsulfamoyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N,N-dimethylsulfamoyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a complex structure that includes a benzamide core, a piperidine ring, and a fluoropyrimidine moiety, making it a subject of interest for researchers exploring new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-dimethylsulfamoyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This often involves the alkylation of a piperidine derivative with a fluoropyrimidine compound under basic conditions.
-
Benzamide Formation: : The benzamide core is introduced by reacting the piperidine intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine. This step forms the amide bond.
-
Dimethylsulfamoyl Group Addition: : The final step involves the introduction of the dimethylsulfamoyl group. This is typically achieved by reacting the intermediate with dimethylsulfamoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the fluoropyrimidine ring.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines or reduced benzamide derivatives.
Substitution: Various substituted fluoropyrimidine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 4-(N,N-dimethylsulfamoyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound is of interest in medicinal chemistry for its potential therapeutic properties. Researchers are investigating its use as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The piperidine ring may interact with various receptors or enzymes, modulating their activity. The dimethylsulfamoyl group can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
類似化合物との比較
Similar Compounds
4-(N,N-dimethylsulfamoyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide: Similar structure but with a pyridine ring instead of a fluoropyrimidine.
4-(N,N-dimethylsulfamoyl)-N-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide: Contains a chloropyrimidine moiety instead of a fluoropyrimidine.
Uniqueness
The presence of the fluoropyrimidine moiety in 4-(N,N-dimethylsulfamoyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide distinguishes it from similar compounds. Fluorine atoms can significantly alter the compound’s electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets. This makes it a unique candidate for further research and development in various scientific fields.
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O3S/c1-24(2)29(27,28)17-5-3-15(4-6-17)18(26)21-11-14-7-9-25(10-8-14)19-22-12-16(20)13-23-19/h3-6,12-14H,7-11H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVRYPGMNXNYDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate](/img/structure/B2648065.png)


![4-(tert-butyl)phenyl (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl sulfide](/img/structure/B2648070.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2648073.png)


![1-Ethyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B2648078.png)

![2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2648081.png)

![2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2648085.png)

